molecular formula C9H10BrNO3 B085016 1-(3-Bromopropoxy)-4-nitrobenzene CAS No. 13094-50-3

1-(3-Bromopropoxy)-4-nitrobenzene

Cat. No. B085016
CAS RN: 13094-50-3
M. Wt: 260.08 g/mol
InChI Key: LIBYGKUWXRBMPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 1,2-dibromoethane via the Williamson ether synthesis. Zhai Guang-xin (2006) explored this synthesis, highlighting the effects of reaction temperature, solvent, time, and proportions on the yield and purity of the product【Zhai Guang-xin, 2006】(https://consensus.app/papers/synthesis-12bromoethoxy4nitrobenzene-guangxin/079df19f144256309f99da0a8fb51510/?utm_source=chatgpt).

Molecular Structure Analysis

Chemical Reactions and Properties

Research by Ernst et al. (2013) on the reactivity of the radical anions of 1-bromo-4-nitrobenzene in room temperature ionic liquids demonstrates unique behavior that could be relevant to understanding the chemical reactions involving this compound【Ernst et al., 2013】(https://consensus.app/papers/changed-reactivity-1bromo4nitrobenzene-anion-room-ernst/3097688b1ab3542891beb74ef6aecd51/?utm_source=chatgpt).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on similar compounds. For instance, the photoreaction of nitrobenzenes with hydrobromic acid, as investigated by McIntyre et al. (2004), provides insights into the reactivity of nitrobenzene derivatives under specific conditions【McIntyre et al., 2004】(https://consensus.app/papers/photoreaction-nitrobenzenes-acid-mcintyre/fc11e2491cc0590f851634172222f990/?utm_source=chatgpt).

Scientific Research Applications

  • Photoreaction Studies : Nitrobenzene and its derivatives, including 1-(3-Bromopropoxy)-4-nitrobenzene, have been studied for their efficient photoreactions in concentrated hydrobromic acid. These studies are crucial for understanding the photochemistry of nitroaromatic compounds, which could have applications in fields like materials science and photochemical synthesis (McIntyre, Coleman, & Wubbels, 2004).

  • Polymer Solar Cells : Research has introduced derivatives of nitrobenzene, similar to this compound, into polymer solar cells to improve device performance. These studies explore how the electron transfer processes are enhanced, which is critical for developing more efficient solar energy technologies (Fu et al., 2015).

  • Synthesis of Medicinal Intermediates : Compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to this compound, have been synthesized as intermediates for medications such as dofetilide, which is used to treat arrhythmia. Understanding the synthesis and reactions of these compounds is crucial for pharmaceutical applications (Zhai Guang-xin, 2006).

  • Ultrasound-Assisted Synthesis : Studies have looked into the preparation of nitroaromatic ethers like 1-butoxy-4-nitrobenzene using ultrasound-assisted multi-site phase-transfer catalysis. This research is significant for industrial chemistry, where such methods can lead to more efficient and environmentally friendly production processes (Harikumar & Rajendran, 2014).

  • Photophysics and Photochemistry Insights : Studies on the simplest nitroaromatic compound, nitrobenzene, provide insights into its complex photophysics and photochemistry. These findings can be extrapolated to understand the behavior of similar compounds like this compound, which is crucial for developing new photochemical applications (Giussani & Worth, 2017).

  • Degradation and Environmental Studies : Understanding the thermal degradation and reaction pathways of nitrobenzene compounds is essential for environmental studies and pollution control. Research in this area helps in developing better ways to treat and manage pollutants like this compound (Carlos et al., 2008).

Safety and Hazards

The safety and hazards associated with “1-(3-Bromopropoxy)-4-nitrobenzene” would depend on its specific chemical structure. It’s important to refer to the relevant Safety Data Sheet (SDS) for information on hazards, safe handling, and appropriate response to exposure or spills .

Future Directions

The future directions for research on “1-(3-Bromopropoxy)-4-nitrobenzene” would depend on its potential applications. These could include use in chemical synthesis or potential biological activity .

properties

IUPAC Name

1-(3-bromopropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBYGKUWXRBMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293931
Record name 1-(3-bromopropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13094-50-3
Record name 13094-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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